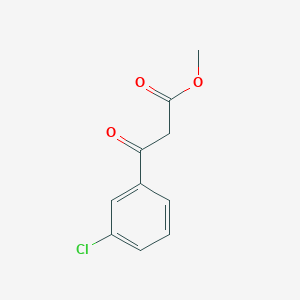

Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Descripción

Significance of Beta-Keto Esters in Organic Synthesis and Medicinal Chemistry

Beta-keto esters are organic compounds that feature both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta position relative to the ester group. fiveable.me This unique structural arrangement confers a high degree of reactivity and versatility, making them invaluable synthons in organic chemistry. fiveable.mefiveable.meresearchgate.net The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic, which allows for the easy formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in a wide array of chemical transformations. fiveable.me

In organic synthesis, β-keto esters are fundamental building blocks for constructing more complex molecular architectures. fiveable.me They are key intermediates in a variety of reactions, including:

Condensation Reactions: The Claisen condensation, which involves the reaction of two ester molecules, is a classic method for forming β-keto esters. researchgate.net

Alkylation and Acylation: The acidic α-protons can be readily removed by a base, and the resulting enolate can be alkylated or acylated to introduce new carbon-carbon bonds. fiveable.me

Cyclization Reactions: Intramolecular reactions of β-keto esters can be used to form cyclic compounds, which are common motifs in natural products and pharmaceuticals. fiveable.mefiveable.me

Decarboxylation: The β-keto ester can be hydrolyzed and subsequently decarboxylated to yield a ketone, providing a synthetically useful transformation. fiveable.me

The versatility of β-keto esters extends significantly into medicinal chemistry, where they serve as crucial intermediates in the synthesis of a diverse range of biologically active molecules and pharmaceuticals. researchgate.netbohrium.com Their ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes them ideal starting materials for the construction of heterocyclic compounds, which are prevalent in many drug scaffolds. nih.gov For instance, β-keto esters are used in the synthesis of pyrazolones, a class of compounds with analgesic, anti-inflammatory, and antipyretic properties. nih.gov Furthermore, research has explored the potential of β-keto ester derivatives as antibacterial agents by acting as inhibitors of bacterial communication systems known as quorum sensing. nih.govmdpi.com

Overview of Halogenated Phenyl-Substituted Beta-Keto Esters and Their Research Landscape

The introduction of a halogen atom onto the phenyl ring of a β-keto ester can significantly modify its chemical and physical properties. Halogenated molecules often exhibit distinct characteristics compared to their non-halogenated parent compounds due to the unique electronic and steric effects of the halogen atom. acs.org These effects can include altered reactivity, increased lipophilicity, and modified biological activity. acs.orgcymitquimica.com

The research landscape for halogenated phenyl-substituted β-keto esters is an active area of investigation, particularly within the context of asymmetric synthesis and medicinal chemistry. The development of methods for the enantioselective halogenation of β-keto esters is a significant focus, as the resulting chiral halogenated compounds are valuable building blocks for the synthesis of complex, stereochemically defined molecules. acs.orgresearchgate.net The presence of a halogen on the aromatic ring can influence the stereochemical outcome of these reactions. acs.org

In medicinal chemistry, the incorporation of halogens is a common strategy to enhance the pharmacological profile of a drug candidate. Halogenated phenyl-substituted β-keto esters and their derivatives are being investigated for a range of potential therapeutic applications. For example, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated as potential histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov The chlorophenyl group in these structures plays a crucial role in their biological activity. cymitquimica.comnih.gov The ability of these compounds to serve as intermediates in the synthesis of anti-inflammatory and analgesic drugs is also an area of interest. chemimpex.com

Rationale for Focused Investigation of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

The focused investigation of this compound is driven by its potential as a versatile intermediate in both synthetic and medicinal chemistry. The specific placement of the chlorine atom at the meta-position of the phenyl ring provides a unique electronic and steric profile compared to its ortho- and para-substituted isomers, which can lead to different reactivity patterns and biological activities.

The primary rationale for studying this compound stems from its utility as a building block. The presence of the ester and ketone functionalities, combined with the reactive α-carbon, allows for a wide range of chemical modifications. fiveable.mefiveable.me The chlorophenyl group further enhances its synthetic potential, enabling reactions such as cross-coupling to form more complex aromatic structures.

From a medicinal chemistry perspective, this compound is a valuable precursor for the synthesis of novel compounds with potential therapeutic value. The 3-chlorophenyl moiety is a common structural feature in many biologically active molecules. By using this β-keto ester as a starting material, researchers can efficiently construct libraries of compounds for screening against various biological targets. For instance, it can be envisioned as a key intermediate for synthesizing analogs of known bioactive compounds where a 3-chlorophenyl group is desired to modulate properties such as binding affinity, metabolic stability, or lipophilicity.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 632327-19-6 |

| Physical Form | Liquid |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Established Laboratory-Scale Synthetic Routes

The laboratory synthesis of this compound, a β-keto ester, can be achieved through several well-established organic chemistry reactions. These methods primarily focus on the formation of the key carbon-carbon bond between the acyl group and the α-carbon, as well as the final ester functionality.

Acylation reactions are fundamental to constructing the backbone of this compound. These methods involve the introduction of the 3-chlorobenzoyl group to a two-carbon component that provides the ester functionality. One of the most effective methods in this category is the crossed Claisen condensation, which functions as a C-acylation of an ester enolate. organic-chemistry.orgucla.edu

In this approach, an ester that cannot form an enolate, such as methyl 3-chlorobenzoate, is treated with an enolizable ester like methyl acetate (B1210297) in the presence of a strong base. ucla.edu The base, typically sodium methoxide (B1231860), deprotonates the α-carbon of methyl acetate to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-chlorobenzoate, forming the crucial carbon-carbon bond and yielding the target β-keto ester after an acidic workup.

Alternative acylation strategies involve the activation of a carboxylic acid derivative. For instance, phenylacetic acid derivatives can be activated with reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by condensation with Meldrum's acid to form an intermediate that yields the β-keto ester upon refluxing in an alcohol. nih.gov Similarly, the C-acylation of silyl (B83357) enol ethers (ketene silyl acetals) with an appropriate acid chloride, such as 3-chlorobenzoyl chloride, provides a powerful route to β-keto esters. organic-chemistry.org

| Acylation Strategy | Key Reagents | Description |

| Crossed Claisen Condensation | Methyl 3-chlorobenzoate, Methyl acetate, Sodium methoxide | Acylation of a methyl acetate enolate with a non-enolizable benzoate ester. organic-chemistry.orgucla.edu |

| Meldrum's Acid Route | 3-Chlorophenylacetic acid, DCC, DMAP, Meldrum's acid | Activation of a carboxylic acid followed by condensation and subsequent alcoholysis. nih.gov |

| Silyl Enol Ether Acylation | Ketene (B1206846) silyl acetal (B89532) of methyl acetate, 3-Chlorobenzoyl chloride | Reaction of a pre-formed enol equivalent with a reactive acylating agent. organic-chemistry.org |

A direct and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-(3-chlorophenyl)-3-oxopropanoic acid. This reaction is typically achieved through acid catalysis.

The process involves reacting the β-keto acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. jmcs.org.mx The reaction is heated under reflux to drive the equilibrium towards the formation of the methyl ester and water. This method is a classic and reliable route, particularly when the parent β-keto acid is readily available or has been synthesized through a separate pathway, such as the hydrolysis of a pyranoquinolinedione precursor. jmcs.org.mx

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters, characterized by the carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.org For the synthesis of an unsymmetrical β-keto ester like this compound, a "crossed" or "mixed" Claisen condensation is employed. organic-chemistry.org

The mechanism begins with the deprotonation of the α-carbon of an enolizable ester (e.g., methyl acetate) by a strong base (e.g., sodium ethoxide or sodium hydride) to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second, non-enolizable ester (methyl 3-chlorobenzoate). This results in a tetrahedral intermediate, which subsequently collapses by eliminating the alkoxide leaving group to form the β-keto ester. libretexts.org A crucial aspect of this reaction is the use of a stoichiometric amount of base, as the final step involves the deprotonation of the newly formed β-keto ester. wikipedia.org This final deprotonation is thermodynamically favorable and drives the reaction equilibrium toward the product. libretexts.org

| Component | Function | Example |

| Enolizable Ester | Enolate Precursor (Nucleophile) | Methyl acetate |

| Non-Enolizable Ester | Acylating Agent (Electrophile) | Methyl 3-chlorobenzoate |

| Base | Catalyst and Proton Scavenger | Sodium methoxide, Sodium hydride organic-chemistry.org |

| Solvent | Reaction Medium | Methanol, Toluene (B28343) nrochemistry.comorganic-chemistry.org |

Modern synthetic chemistry increasingly utilizes catalytic methods to improve efficiency, selectivity, and environmental compatibility. Several catalytic approaches are applicable to the synthesis of this compound.

Biocatalysis: Enzymes offer high selectivity under mild conditions. Lipase-catalyzed transesterification is a viable method for preparing β-keto esters. google.com For instance, an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB) can catalyze the transesterification between an alcohol and a simple β-keto ester under solvent-free conditions, yielding the desired product in high yields. google.com This approach is particularly valuable for producing optically active compounds if a chiral alcohol is used. google.com

Transition-Metal Catalysis: Certain transition metals can catalyze Claisen-type condensation reactions with high efficiency. Titanium-mediated Claisen condensations, for example, are known to be powerful C-C bond-forming reactions that are compatible with base-labile functional groups. orgsyn.org This method can be advantageous over traditional base-mediated condensations when sensitive functional groups are present in the substrates.

| Catalytic Method | Catalyst | Reaction Type | Key Advantages |

| Biocatalysis | Lipase (e.g., CALB) | Transesterification | Mild, solvent-free conditions; high chemoselectivity. google.com |

| Transition-Metal Catalysis | Titanium (Ti) complexes | Claisen Condensation | Compatibility with base-labile functional groups. orgsyn.org |

Industrial Production Considerations

Moving from laboratory-scale synthesis to industrial production requires consideration of factors such as safety, scalability, efficiency, and cost. The synthesis of this compound on a larger scale can benefit significantly from modern chemical engineering principles, particularly the use of continuous flow technology.

Continuous flow chemistry, where reagents are continuously pumped through a reactor, offers substantial advantages over traditional batch processing for the industrial synthesis of fine chemicals. njbio.com The application of flow reactors to the production of this compound can address several challenges inherent in batch synthesis.

Key benefits include:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given time, which is crucial when handling reactive intermediates or strong bases used in condensation reactions. njbio.com

Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for highly efficient heat exchange. njbio.com This enables precise temperature control, which is critical for managing the exothermic nature of condensation and acylation reactions, thereby preventing side reactions and improving product purity.

Increased Efficiency and Scalability: Continuous processing can significantly shorten reaction times from hours to minutes. nih.gov Production output is scaled by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), rather than by using larger, more hazardous batch vessels. njbio.com

Improved Product Quality: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to more consistent product quality and higher yields. mdpi.com

The synthesis of related compounds, such as N-arylhydroxylamines and 3-chloropropionyl chloride, has been successfully demonstrated in continuous flow systems, highlighting the technology's suitability for reactions involving hydrogenation and chlorination. nih.govmdpi.com Adapting a Claisen condensation for the synthesis of this compound to a flow process would involve pumping streams of the ester substrates and a base through a T-mixer into a temperature-controlled reactor coil, followed by in-line quenching and purification.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volume. njbio.com |

| Heat Transfer | Limited, potential for thermal runaways. | Excellent, allows for precise temperature control. njbio.com |

| Reaction Time | Typically hours. | Can be reduced to minutes. nih.gov |

| Scalability | Requires larger vessels. | Achieved by longer run times or numbering-up. njbio.com |

| Process Control | Less precise, potential for inconsistencies. | Highly precise control over parameters. mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-(3-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZSDWBDIPJXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374045 | |

| Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632327-19-6 | |

| Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 632327-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Methyl 3 3 Chlorophenyl 3 Oxopropanoate

General Reactivity of the Beta-Keto Ester Functionality

The reactivity of Methyl 3-(3-chlorophenyl)-3-oxopropanoate is largely dictated by its beta-keto ester core. This functionality provides three primary sites for chemical reactions: the ester group, the ketone group, and the intervening alpha-carbon. fiveable.meresearchgate.net The two carbonyl groups influence each other, leading to a chemical behavior that is distinct from that of isolated ketones or esters.

The ester group of a beta-keto ester can undergo transformations typical of esters, such as hydrolysis and transesterification.

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding beta-keto acid. aklectures.com However, beta-keto acids are often unstable and prone to decarboxylation, especially upon heating, to yield a ketone. aklectures.comrsc.org

Transesterification : This reaction involves the conversion of one ester into another by reaction with an alcohol, and it is a common method for modifying beta-keto esters. ucc.iersc.org The transesterification of beta-keto esters can be catalyzed by acids, bases, enzymes, or various metal catalysts under mild conditions. ucc.iersc.org A key aspect is that beta-keto esters can often be selectively transesterified in the presence of other types of esters, likely proceeding through an enol or acylketene intermediate. ucc.iersc.org

The ketone carbonyl group in a beta-keto ester is electrophilic and susceptible to attack by nucleophiles. ncert.nic.insavemyexams.com

Reduction : The ketone can be reduced to a secondary alcohol. This can be achieved using various reducing agents. For instance, enzyme-catalyzed enantioselective reductions are used to produce chiral beta-hydroxy esters, which are valuable building blocks in the synthesis of biologically active compounds. nih.gov

Nucleophilic Additions : Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.inmasterorganicchemistry.com This attack changes the carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. ncert.nic.inchemistrysteps.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. ncert.nic.inchemistrysteps.com

A defining characteristic of beta-keto esters is the heightened acidity of the hydrogen atoms on the alpha-carbon, which is the carbon atom situated between the two carbonyl groups. fiveable.melibretexts.org

Acidity : The pKa of the alpha-hydrogens in a typical beta-keto ester is around 11, making them significantly more acidic than alpha-hydrogens of simple ketones (pKa ≈ 20) or esters (pKa ≈ 25). pharmaxchange.info This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, the enolate, through resonance. fiveable.melibretexts.org The negative charge on the alpha-carbon is delocalized onto both oxygen atoms of the carbonyl groups, creating a highly stabilized enolate ion. libretexts.orgkhanacademy.org

Enolate Chemistry : The resonance-stabilized enolate is a potent nucleophile. fiveable.me It can readily participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. aklectures.comnih.gov The reaction of the enolate with an electrophile typically occurs at the alpha-carbon. masterorganicchemistry.com

| Compound Type | Functional Group | Approximate pKa | Reference |

|---|---|---|---|

| Alkane | -CH3 | ~50 | libretexts.org |

| Ester | R-CO-CH2-COOR' | ~25 | pharmaxchange.info |

| Ketone | R-CO-CH3 | ~20 | pharmaxchange.info |

| Beta-Keto Ester | RCO-CH2-COOR' | ~11 | pharmaxchange.info |

| Beta-Diketone | RCO-CH2-COR' | ~9 | pharmaxchange.info |

Influence of the meta-Chlorophenyl Substituent on Reactivity and Regioselectivity

The 3-chlorophenyl group attached to the ketone carbonyl in this compound exerts a significant electronic influence on the molecule's reactivity.

Electronic Effect : The chlorine atom is an electron-withdrawing group due to its high electronegativity, which it exerts through the inductive effect. This effect increases the electrophilicity of the adjacent ketonic carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl ring. chemistrysteps.comyoutube.com Electron-withdrawing groups near a carbonyl carbon decrease its electron density, thus enhancing its reactivity in nucleophilic additions. masterorganicchemistry.comchemistrysteps.com The meta position of the chlorine atom means its influence is primarily inductive, as resonance effects are not transmitted to this position.

Chemoselective Transformations: Preferential Attack on Ester vs. Keto Group

In molecules with multiple functional groups like beta-keto esters, chemoselectivity—the preferential reaction of one functional group over another—is a critical consideration. The two carbonyl carbons in this compound exhibit different reactivities.

Ketone vs. Ester Reactivity : Generally, ketones are more reactive towards nucleophiles than esters. tutorchase.com The carbonyl carbon of an ester is less electrophilic because the lone pair of electrons on the adjacent oxygen atom can be donated through resonance, which partially offsets the carbon's positive charge. chemistrysteps.comtutorchase.com In contrast, the ketone carbonyl is only attached to carbon atoms, which are less capable of this type of electron donation.

Site of Nucleophilic Attack : Consequently, strong, "hard" nucleophiles (like Grignard reagents or organolithiums) will preferentially attack the more electrophilic ketone carbonyl. However, the selectivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, transesterification specifically targets the ester group, often proceeding through a chelated enol intermediate that favors reaction at the ester site. ucc.iersc.org Theoretical studies on similar beta-keto esters have shown that the preferred site of nucleophilic attack can be either the keto or the ester carbonyl, depending on the specific substituents on the molecule. mdpi.com

| Functional Group | Relative Electrophilicity | Favored Nucleophilic Attack | Typical Transformations |

|---|---|---|---|

| Ketone (-C=O) | Higher | Strong, hard nucleophiles (e.g., Grignard reagents) | Reduction, Nucleophilic Addition |

| Ester (-COOCH3) | Lower | Specific reagents/catalysts (e.g., for transesterification) | Hydrolysis, Transesterification |

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving beta-keto esters are well-studied and illustrate the interplay of the functional groups.

Mechanism of Nucleophilic Addition to the Ketone : A nucleophile attacks the electrophilic carbon of the ketone's carbonyl group. ncert.nic.in The pi electrons of the C=O bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated in a subsequent step to yield the final alcohol product. savemyexams.com The presence of the electron-withdrawing 3-chlorophenyl group accelerates the initial nucleophilic attack. chemistrysteps.com

Mechanism of Enolate Formation and Reaction : A base removes an acidic alpha-hydrogen, forming a resonance-stabilized enolate anion. libretexts.orgkhanacademy.org This enolate exists as a hybrid of resonance structures where the negative charge is shared between the alpha-carbon and the two carbonyl oxygens. libretexts.org In subsequent reactions, this enolate acts as a nucleophile, with the alpha-carbon typically attacking an electrophile to form a new carbon-carbon bond. masterorganicchemistry.comyoutube.com

Mechanism of Transesterification : While multiple pathways are possible, a likely mechanism for selective transesterification involves the formation of an enol intermediate. ucc.iersc.org Catalysts, such as Lewis acids, can coordinate to both carbonyl oxygens, forming a six-membered chelated ring. ucc.ie This activation facilitates the attack of an alcohol on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to release the original methoxy (B1213986) group and form the new ester. rsc.org

Elucidation of Proposed Reaction Pathways and Sequences

The reaction pathways of this compound are diverse, primarily involving the reactivity of the active methylene (B1212753) group and the carbonyl carbons. Key transformations include halogenation, condensation reactions, and the synthesis of heterocyclic compounds.

One documented reaction pathway is the chlorination at the α-position (the carbon between the two carbonyl groups). A known procedure involves dissolving this compound in a solvent like chloroform, followed by the dropwise addition of sulfuryl chloride at low temperatures, and then refluxing the mixture for several hours. beilstein-journals.org The general mechanism for the acid-catalyzed halogenation of a ketone proceeds through the formation of an enol intermediate. libretexts.orgyoutube.com The enol then acts as a nucleophile, attacking the electrophilic halogen. libretexts.orgyoutube.com

Another significant reaction pathway for β-keto esters is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. psiberg.comwikipedia.org In the case of this compound, it can react with an aldehyde in the presence of a weak base. The reaction proceeds through a nucleophilic addition of the enolate of the β-keto ester to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. psiberg.comchegg.com The Doebner modification of this reaction, which uses pyridine (B92270) as a base and a compound containing a carboxylic acid, can lead to decarboxylation following the condensation. wikipedia.orgorganic-chemistry.org

Furthermore, β-keto esters are common precursors for the synthesis of pyrazoles through condensation with hydrazines. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction typically involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole (B372694) ring. beilstein-journals.org The regioselectivity of this reaction can be influenced by the substituents on both the β-keto ester and the hydrazine. beilstein-journals.org

The Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds, can also be applied to compounds with active methylene groups. wikipedia.orgorganic-chemistry.orgijpcbs.com The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. ijpcbs.comchemistrysteps.com

Palladium-catalyzed reactions of allylic esters of β-keto acids represent another synthetic route. These reactions proceed via the formation of palladium enolates after decarboxylation, which can then undergo various transformations such as reductive elimination, β-hydrogen elimination, and aldol (B89426) or Michael additions. nih.gov

| Reaction Type | Reagents | Key Pathway |

| α-Halogenation | Sulfuryl chloride, Chloroform | Formation of an enol intermediate followed by electrophilic attack by the halogen. beilstein-journals.orglibretexts.orgyoutube.com |

| Knoevenagel Condensation | Aldehyde, Weak base (e.g., piperidine) | Nucleophilic addition of the enolate to the aldehyde, followed by dehydration. psiberg.comwikipedia.orgchegg.com |

| Pyrazole Synthesis | Hydrazine | Formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration. beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electrophilic attack by the Vilsmeier reagent on the enol form. wikipedia.orgorganic-chemistry.orgijpcbs.com |

| Palladium-Catalyzed Decarboxylative Allylation | Allyl alcohol, Palladium catalyst | Formation of a palladium enolate followed by various transformations. nih.gov |

Identification and Characterization of Reaction Intermediates

The reactions of this compound proceed through several key intermediates, the nature of which dictates the final product.

Enolates and Enols: The presence of the acidic α-hydrogens allows for the ready formation of an enolate ion in the presence of a base. youtube.comlibretexts.orglibretexts.org This enolate is a key nucleophilic intermediate in many reactions, including alkylations and condensations. The enolate is resonance-stabilized, with the negative charge delocalized over the α-carbon and the two carbonyl oxygens. In acidic conditions, the corresponding enol tautomer is formed, which is also nucleophilic and participates in reactions like acid-catalyzed halogenation. libretexts.orgyoutube.com

Tetrahedral Intermediates: In condensation reactions, such as the Knoevenagel condensation, the nucleophilic attack of the enolate on the carbonyl group of an aldehyde or ketone leads to the formation of a tetrahedral intermediate. chegg.com This alkoxide intermediate is then typically protonated and subsequently undergoes dehydration.

Iminium Ions: In reactions like the Vilsmeier-Haack reaction, a key intermediate is the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This species is attacked by the nucleophilic enol form of the β-keto ester.

Hydrazones: In the synthesis of pyrazoles from β-keto esters and hydrazines, a hydrazone is formed as an initial intermediate. beilstein-journals.org This intermediate is the product of the condensation between the ketone carbonyl of the β-keto ester and the hydrazine. Subsequent intramolecular reaction leads to the final heterocyclic product.

Palladium Enolates: In palladium-catalyzed reactions of allylic β-keto esters, a π-allylpalladium enolate is a crucial intermediate formed after oxidative addition and decarboxylation. nih.gov The subsequent reactivity of this intermediate determines the reaction outcome. nih.gov

| Reaction Type | Key Intermediate(s) |

| Base-Catalyzed Condensations | Enolate, Tetrahedral Alkoxide |

| Acid-Catalyzed Halogenation | Enol |

| Vilsmeier-Haack Reaction | Chloroiminium Ion (Vilsmeier Reagent) |

| Pyrazole Synthesis | Hydrazone |

| Palladium-Catalyzed Allylation | Palladium Enolate |

Role of Base-Solvent Systems in Modulating Reaction Outcomes

The choice of the base and solvent system is critical in directing the reactivity of this compound, primarily by influencing the formation and reactivity of the enolate intermediate.

In base-catalyzed reactions, the strength of the base determines the extent of enolate formation. Strong bases, such as sodium hydride or alkoxides (e.g., sodium ethoxide), will quantitatively convert the β-keto ester to its enolate, which is favorable for reactions like alkylation. aklectures.com Weaker bases, such as amines (e.g., piperidine (B6355638) or pyridine), are typically used in condensation reactions like the Knoevenagel condensation. psiberg.comwikipedia.org These weaker bases establish an equilibrium with a smaller concentration of the enolate, which is sufficient for the reaction to proceed without promoting side reactions like self-condensation of an aldehyde reactant. wikipedia.org

The solvent plays a crucial role in stabilizing the intermediates and influencing reaction rates. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used in reactions involving enolates as they can solvate the metal cation without protonating the enolate, thus enhancing its nucleophilicity. In contrast, polar protic solvents, such as ethanol (B145695) or water, can solvate both the cation and the enolate, and can also participate in proton transfer steps, which may be beneficial or detrimental depending on the desired reaction pathway. For instance, in the Knoevenagel condensation, the removal of the water by-product, often through azeotropic distillation with a solvent like toluene (B28343) or benzene (B151609), can drive the equilibrium towards the product. psiberg.com

In the Doebner modification of the Knoevenagel condensation, pyridine serves not only as the base but also as the solvent, facilitating the decarboxylation step. wikipedia.orgorganic-chemistry.org The choice between kinetic and thermodynamic control can also be influenced by the base-solvent system and temperature, although this is more commonly discussed in the context of unsymmetrical ketones.

Computational and Theoretical Insights into Reaction Mechanisms (e.g., Single Electron Transfer)

Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms of β-dicarbonyl compounds, including aspects like tautomerism and the energetics of reaction pathways.

Keto-Enol Tautomerism: this compound exists in a tautomeric equilibrium between the keto and enol forms. Computational studies on similar β-keto esters and β-diketones have shown that the relative stability of the tautomers is influenced by the solvent. orientjchem.orgresearchgate.net Generally, polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding. orientjchem.org In the gas phase or in nonpolar solvents, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. DFT calculations can predict the geometries of the tautomers, the transition state for their interconversion, and the corresponding energy barriers. orientjchem.orgresearchgate.net The presence of the electron-withdrawing 3-chlorophenyl group is expected to influence the acidity of the α-protons and the electronic properties of the conjugated system in the enol form.

Computational analysis can also be applied to model the transition states of various reactions, such as the cyclization step in pyrazole synthesis or the nucleophilic attack in condensation reactions, providing a deeper understanding of the factors controlling stereoselectivity and regioselectivity. Recent computational work on β-keto esters has also focused on their reactivity and potential as antibacterial agents by modeling their interactions with biological targets. nih.gov

Spectroscopic Analysis and Structural Elucidation of Methyl 3 3 Chlorophenyl 3 Oxopropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-(3-chlorophenyl)-3-oxopropanoate, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its constituent atoms. The analysis is complicated and enriched by the phenomenon of keto-enol tautomerism, where the molecule exists in equilibrium between a diketo form and a keto-enol form. nih.gov This equilibrium is often dependent on the solvent used for the analysis. nih.govmasterorganicchemistry.com

Chemical Shift Analysis for Structural Assignment

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. sigmaaldrich.com Different protons and carbons in this compound will resonate at distinct chemical shifts, allowing for their assignment to specific positions within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons on the 3-chlorophenyl ring are expected to appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact positions will be influenced by the electron-withdrawing chloro and acyl substituents. The methoxy (B1213986) group (-OCH₃) protons of the ester will appear as a sharp singlet, typically around 3.7 ppm. The central methylene (B1212753) protons (-CH₂-) are situated between two carbonyl groups, which strongly deshields them, placing their signal in the range of 3.5-4.5 ppm for the keto form. If the enol tautomer is present, a new set of signals will appear, including a vinyl proton (-CH=) around 5.0-6.0 ppm and a hydroxyl proton (-OH) which can be broad and appear over a wide range (e.g., 10-17 ppm), often showing dependence on solvent and concentration. masterorganicchemistry.com

In the ¹³C NMR spectrum, the carbonyl carbons of the ketone and ester groups are the most deshielded, appearing far downfield between 160 and 200 ppm. miamioh.edu The aromatic carbons will resonate in the 125-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The methoxy carbon (-OCH₃) will be found around 50-60 ppm, and the active methylene carbon (-CH₂-) will appear around 40-55 ppm. masterorganicchemistry.com The presence of the enol form would be confirmed by signals for an enolic carbon (C=C-OH) and a vinylic carbon (C=C-H), which appear at different chemical shifts than the sp³ hybridized methylene carbon. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment (Keto Form) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment (Enol Form) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic-H | 7.4 - 7.9 | 127 - 135 | Aromatic-H | 7.3 - 7.8 | 126 - 136 |

| Methylene (-CH₂-) | ~4.0 | ~45 | Vinylic (=CH-) | ~5.6 | ~90 |

| Methoxy (-OCH₃) | ~3.7 | ~52 | Methoxy (-OCH₃) | ~3.6 | ~51 |

| - | - | - | Enolic (-OH) | 12-15 (broad) | - |

| Ketone (C=O) | - | ~192 | Ketone (C=O) | - | ~175 (conjugated) |

| Ester (C=O) | - | ~167 | Ester (C=O) | - | ~170 |

| Aromatic C-Cl | - | ~135 | Aromatic C-Cl | - | ~135 |

| Aromatic C-CO | - | ~136 | Aromatic C-CO | - | ~137 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual values may vary depending on solvent and experimental conditions.

Analysis of Splitting Patterns and Coupling Constants for Connectivity

Spin-spin coupling, observed as splitting of signals into multiplets, reveals the connectivity of adjacent, non-equivalent protons. The multiplicity is described by the n+1 rule, where n is the number of neighboring protons.

For this compound in its keto form:

The methoxy protons (-OCH₃) have no adjacent protons, so they appear as a singlet (s) .

The methylene protons (-CH₂-) also typically appear as a singlet (s) as they are isolated from other protons.

The aromatic protons will show a complex splitting pattern due to coupling with each other. For a meta-substituted ring, one might expect to see a singlet-like signal for the proton between the two substituents, a triplet, and two doublets, though overlaps can complicate this.

In the enol form, the vinylic proton would couple with the enolic hydroxyl proton, potentially appearing as a doublet, although this coupling is often not observed due to rapid proton exchange with the solvent.

Integration for Relative Proton Quantification

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons it represents. By integrating the signals, one can determine the relative ratio of different types of protons in the molecule. For this compound, the expected integration ratio for the aromatic, methylene, and methoxy protons in the pure keto form would be 4:2:3.

Integration is particularly crucial for studying the keto-enol equilibrium. asu.edu By comparing the integral of the methylene signal (keto form) with the integral of the vinylic proton signal (enol form), the equilibrium constant (Keq) for the tautomerism can be calculated in a given solvent. asu.edu

Dynamic NMR Studies for Tautomeric Equilibria and Rotational Barriers

Dynamic NMR (DNMR) techniques are used to study chemical processes that occur on the NMR timescale, such as tautomerism and restricted rotation. nih.gov The keto-enol tautomerism of 1,3-dicarbonyl compounds is a classic example of such a dynamic process. nih.govnih.gov

The equilibrium between the keto and enol forms of this compound can be influenced by solvent polarity, temperature, and pH. nih.govmasterorganicchemistry.com In non-polar solvents, the enol form is often stabilized by the formation of an internal hydrogen bond, shifting the equilibrium towards the enol tautomer. orientjchem.org In polar, protic solvents, this internal hydrogen bond is disrupted by solvent interactions, often favoring the more polar keto form. orientjchem.org

Variable-temperature (VT) NMR studies can be performed to investigate this equilibrium. nih.gov As temperature changes, the relative populations of the keto and enol forms may shift, which is observable by changes in the integration of their respective NMR signals. At low temperatures, the rate of interconversion between tautomers may slow down sufficiently to observe sharp, distinct signals for both species. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal if the interconversion becomes fast on the NMR timescale. nih.gov These studies can provide thermodynamic data (ΔG, ΔH, and ΔS) for the tautomerization process. asu.edu

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis (HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. thieme-connect.de Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the determination of the elemental formula. nih.gov Coupling MS with chromatographic methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) allows for the analysis of complex mixtures. nih.gov

For this compound (C₁₀H₉ClO₃), the monoisotopic mass is approximately 212.02 Da. uni.lu In an HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 213.0313. uni.lu

Under electron ionization (EI) conditions, typically used in GC-MS, the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. The fragmentation of β-keto esters is predictable. Key fragmentation pathways for this compound would include:

Formation of the 3-chlorobenzoyl cation: This is often a very stable and abundant fragment. Cleavage of the C-C bond between the carbonyl groups leads to the formation of the [ClC₆H₄CO]⁺ ion. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), this peak will appear as a pair of signals at m/z 139 and 141. This is a highly characteristic fragmentation for chlorophenyl ketones.

Loss of a methoxy radical: Cleavage of the ester group can lead to the loss of ·OCH₃ (31 Da), resulting in an acylium ion [M-31]⁺ at m/z 181/183.

Loss of the methoxycarbonyl group: Fragmentation can result in the loss of the ·COOCH₃ group (59 Da), giving a fragment at m/z 153/155.

McLafferty Rearrangement: While less direct for this structure, rearrangements can lead to other characteristic ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 212/214 | Molecular Ion [M]⁺ | [C₁₀H₉ClO₃]⁺ | - |

| 181/183 | [M - OCH₃]⁺ | [C₉H₆ClO₂]⁺ | ·OCH₃ |

| 153/155 | [M - COOCH₃]⁺ | [C₈H₆ClO]⁺ | ·COOCH₃ |

| 139/141 | 3-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | ·CH₂COOCH₃ |

| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ | ·COCH₂COOCH₃ |

| 75 | Phenyl cation fragment | [C₆H₃]⁺ | ·Cl, ·COCH₂COOCH₃ |

Note: The relative intensities of these fragments provide a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. docbrown.info

The IR spectrum of this compound will be dominated by the strong absorptions of its two carbonyl groups.

Ketone C=O Stretch: The aryl ketone carbonyl group will show a strong absorption band typically in the range of 1685-1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

Ester C=O Stretch: The ester carbonyl group will also exhibit a strong absorption, typically at a higher frequency than the ketone, in the range of 1735-1750 cm⁻¹. docbrown.info The presence of two distinct C=O peaks is a clear indicator of the β-keto ester structure.

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically around 1150-1300 cm⁻¹.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene (B151609) ring will give rise to several absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These bonds will absorb at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The sp³ C-H bonds of the methylene and methyl groups will absorb just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch typically appears as a medium to strong band in the lower frequency region of the spectrum, around 680-840 cm⁻¹.

If the enol tautomer is present in a significant amount, its IR spectrum will show different features. The intramolecular hydrogen bond would lower and broaden the C=O absorption frequencies. A very broad O-H stretch would appear around 2500-3200 cm⁻¹, and a C=C double bond stretch would be visible around 1600-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Ketone Carbonyl | C=O Stretch | 1685 - 1700 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ester C-O | C-O Stretch | 1150 - 1300 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

| Aryl Halide | C-Cl Stretch | 680 - 840 | Medium to Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's conformation and packing in the solid state.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the surveyed literature, analysis of closely related derivatives illustrates the power of this technique. For instance, the crystal structure of 3-Carboxymethyl-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, a more complex molecule incorporating the chlorophenyl moiety, has been determined. researchgate.net The study revealed that the compound crystallizes in a monoclinic system with the space group P21/n. researchgate.net Such an analysis provides unambiguous proof of the molecular structure and reveals subtle stereochemical details. Key findings from the crystallographic analysis of this derivative include the pseudoaxial position of the 4-aryl substituent relative to the dihydropyridine (B1217469) ring and a "boat" conformation for the 1,4-dihydropyridine (B1200194) ring. researchgate.net This level of detail is unattainable through other analytical methods and is fundamental for structure-activity relationship studies and computational modeling. nih.gov

Crystallographic Data for a Derivative: 3-Carboxymethyl-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.331(2) |

| b (Å) | 18.340(4) |

| c (Å) | 11.493(2) |

| β (°) | 109.74(2) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on a derivative containing the chlorophenyl group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. In this compound, the principal chromophore is the 3-chlorobenzoyl group, C₆H₄ClC(O)-, which is conjugated with the carbonyl group of the keto-ester functionality. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to electronic transitions within this conjugated system.

Generally, aromatic ketones display two main absorption bands:

A weak, longer-wavelength band arising from the forbidden n→π* (n-to-pi-star) transition of the carbonyl group's non-bonding electrons.

A strong, shorter-wavelength band corresponding to the allowed π→π* (pi-to-pi-star) transition within the aromatic ring and its conjugated carbonyl group.

Studies on related aromatic carbonyl compounds, such as acetophenone (B1666503) and benzaldehyde (B42025) derivatives, provide a basis for predicting the spectral features of this compound. science-softcon.de The π→π* transitions in these systems are typically intense and occur at shorter wavelengths, while the n→π* transitions are weaker and appear at longer wavelengths. science-softcon.de The presence of the chlorine substituent on the phenyl ring can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) depending on its electronic effects and interaction with the conjugated system. Computational and experimental studies on similar molecules, like those with a chlorophenyl group, utilize UV-Vis analysis to correlate electronic transitions with molecular orbital calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

Expected UV-Vis Absorption Bands for Aromatic Keto-Esters

| Transition | Typical Wavelength Range | Molar Absorptivity (ε) | Chromophore |

| π → π | 230-280 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) | Benzoyl group |

| n → π | 300-350 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) | Carbonyl group |

Note: The exact λmax and ε values for this compound would require experimental measurement.

Elemental Analysis (CHN) for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then used to determine the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. For a pure sample of this compound, the experimentally determined percentages of C and H should closely match the theoretical values calculated from its molecular formula, C₁₀H₉ClO₃. uni.luscbt.com

The molecular formula C₁₀H₉ClO₃ indicates a molecular weight of 212.63 g/mol . scbt.com The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and oxygen (16.00 g/mol ). Confirmation of the elemental composition is a critical step in verifying the identity and purity of a newly synthesized batch of the compound, ensuring it aligns with its proposed chemical structure.

Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 56.49% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.27% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.67% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 22.57% |

| Total | 212.63 | 100.00% |

Calculated based on the molecular formula C₁₀H₉ClO₃. uni.lu

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The unique structural arrangement of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a β-ketoester, positions it as a highly adaptable building block. The active methylene (B1212753) group, situated between two carbonyl functionalities, can be readily deprotonated to form a stabilized enolate. This nucleophilic intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including alkylations, acylations, and condensations. Furthermore, the ketone and ester groups themselves are amenable to a vast array of synthetic manipulations, such as reductions, additions, and cyclization reactions.

This inherent reactivity is harnessed in multi-step synthetic sequences where the compound serves as a pivotal intermediate. Its structure can be systematically modified to introduce new functional groups and stereocenters, ultimately leading to the assembly of more complex and high-value molecules.

The β-ketoester moiety is a classic synthon for the construction of heterocyclic systems, which form the core of many biologically active compounds. Research has demonstrated that this compound can serve as a precursor in the synthesis of complex substituted heterocycles. For instance, it is used as a starting material for producing benzimidazolone-based cinnamamide (B152044) derivatives. In these synthetic pathways, the ketoester undergoes reactions, such as Knoevenagel condensation or multi-component reactions, with other reagents to form elaborate ring systems.

The generation of palladium enolates from β-keto esters represents another powerful strategy. These intermediates can undergo a variety of palladium-catalyzed transformations, including aldol (B89426) condensations and Michael additions, to form new carbon-carbon bonds under neutral conditions. This methodology expands the utility of compounds like this compound, allowing for their incorporation into intricate molecular frameworks.

The utility of this compound is particularly evident in the pharmaceutical sector, where it functions as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

A notable application is its role as a precursor in the synthesis of novel transient receptor potential vanilloid 1 (TRPV1) antagonists, which are being investigated for the treatment of pain. In a patented synthetic route, this compound is used as a foundational building block to construct the complex cinnamamide scaffold required for potent antagonism at the TRPV1 receptor.

Furthermore, the compound is linked to the synthesis of bupropion, a widely prescribed antidepressant and smoking cessation aid. The chiral alcohol, Methyl (S)-3-(3-chlorophenyl)-3-hydroxypropanoate, is a known metabolite and key synthetic intermediate or impurity in the production of bupropion. This chiral alcohol is synthesized via the stereoselective reduction of the ketone moiety of this compound, highlighting the parent compound's direct relevance in the manufacturing pathway of this important drug.

Table 1: Pharmaceutical Relevance of this compound

| Target Drug/Class | Role of this compound | Therapeutic Area |

| Bupropion | Precursor to key chiral intermediate Methyl (S)-3-(3-chlorophenyl)-3-hydroxypropanoate. | Antidepressant, Smoking Cessation |

| TRPV1 Antagonists | Starting material for the synthesis of benzimidazolone-based cinnamamide derivatives. | Analgesia (Pain Relief) |

Beyond pharmaceuticals, the structural motifs accessible from β-ketoesters are also prevalent in agrochemicals and specialty chemicals. The reactivity profile of this compound makes it a candidate for the synthesis of novel pesticides (insecticides, herbicides, and fungicides). While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in publicly accessible literature, related halogenated phenyl ketoesters are known building blocks in this industry. The synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines from β-ketoesters, is a common strategy in the discovery of new crop protection agents. The 3-chlorophenyl group is a common substituent in many active agrochemicals, suggesting the potential utility of this building block in creating new, effective compounds.

Stereoselective and Asymmetric Synthesis Strategies

The creation of specific stereoisomers is critical in the synthesis of modern pharmaceuticals and agrochemicals, as biological activity is often confined to a single enantiomer or diastereomer. The ketone functionality in this compound is a key handle for introducing stereocenters into the molecule.

Diastereoselective reactions are employed when a molecule already contains a chiral center and a new one is being created. While this compound is itself achiral, it can be readily converted into a chiral substrate through reactions at the active methylene position. Subsequent reduction of the ketone in such a substituted derivative would lead to the formation of two diastereomers.

The stereochemical outcome of such a reduction can often be controlled by the choice of reagent and reaction conditions. For example, sterically bulky reducing agents may preferentially attack one face of the carbonyl group due to the influence of the adjacent, pre-existing stereocenter, leading to a higher proportion of one diastereomer over the other. General strategies in cooperative catalysis, using dual-metal systems, have been shown to effectively control the diastereoselectivity in reactions involving keto esters, providing a potential pathway for controlling the stereochemistry in derivatives of this compound.

The most significant application of stereoselective synthesis involving this compound is the enantioselective reduction of its ketone group to produce a single enantiomer of the corresponding secondary alcohol. As previously mentioned, the (S)-enantiomer of Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate is a key intermediate related to the drug bupropion.

Achieving this transformation with high enantioselectivity requires the use of asymmetric catalysis. This typically involves a transition-metal catalyst combined with a chiral ligand or a chiral organocatalyst. The catalyst system creates a chiral environment around the ketone, forcing the reducing agent to attack preferentially from one face, thus generating one enantiomer in excess. Common and highly successful methods for the asymmetric reduction of aryl ketones include:

Catalytic Asymmetric Hydrogenation: Using ruthenium or rhodium catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) and hydrogen gas.

Asymmetric Transfer Hydrogenation: Employing catalysts (e.g., Ru, Rh, Ir) with chiral diamine or amino alcohol ligands and a hydrogen source like isopropanol (B130326) or formic acid.

Chiral Borane Reagents: Utilizing stoichiometric chiral reagents like the Corey-Bakshi-Shibata (CBS) catalyst system.

The commercial availability and documented importance of the single-enantiomer product, Methyl (S)-3-(3-chlorophenyl)-3-hydroxypropanoate, underscores that efficient and scalable enantioselective methodologies have been successfully developed and implemented for this specific transformation.

Cycloaddition Reactions and Heterocycle Synthesis (e.g., Triazoles, Isoxazolidines)

This compound, as a reactive β-ketoester, is a valuable precursor in the synthesis of various heterocyclic systems through cycloaddition reactions. The presence of both a ketone and an ester group provides multiple sites for reactivity, enabling the construction of complex molecular architectures.

Triazole Synthesis:

The synthesis of substituted 1,2,3-triazoles can be achieved through the reaction of β-ketoesters with azides. nih.govacs.org This transformation, often proceeding without the need for a metal catalyst, represents an attractive alternative to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The reaction of a β-ketoester like this compound with an aryl azide (B81097) can lead to the formation of either 5-methyl-1,2,3-triazoles or 5-hydroxy-1,2,3-triazoles, depending on the substitution pattern at the α-carbon of the β-ketoester. acs.org For instance, the reaction of 2-unsubstituted β-ketoesters with azides typically yields 5-methyl-triazoles, while 2-alkyl-substituted β-ketoesters afford 5-hydroxy-triazoles. nih.govacs.org These 5-hydroxytriazoles are noted for their acidic character. acs.org

A general scheme for this type of reaction involves the base-mediated formation of a highly reactive enolate from the β-ketoester, which then undergoes a cycloaddition with the azide. nih.gov

Table 1: Examples of Triazole Synthesis from β-Ketoesters

| Reactant A | Reactant B | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| β-Ketoester (e.g., this compound) | Aryl Azide | 1,2,3-Triazole | Base (e.g., NaOEt) | nih.govacs.org |

| β-Ketoester | Imidazole Sulfonyl Azide | N-amino-triazole | DBU | nih.gov |

Isoxazolidine (B1194047) Synthesis:

Isoxazolidines are five-membered heterocyclic compounds that can be synthesized via 1,3-dipolar cycloaddition reactions. chim.itacs.org In this context, a nitrone acts as the 1,3-dipole, and an alkene serves as the dipolarophile. While this compound itself is not an alkene, it can be readily converted into an α,β-unsaturated carbonyl compound, which can then participate in cycloaddition reactions. acs.org The resulting isoxazolidine ring is a privileged scaffold in medicinal chemistry. acs.org

The synthesis of isoxazolidines can be highly stereoselective, and various methods have been developed to control the outcome of the cycloaddition. chim.itmdpi.com These methods include thermal and catalytic approaches. chim.it

Protecting Group Chemistry and Ester Transformations in Multi-Step Synthesis

In the context of complex, multi-step organic synthesis, the selective modification of one functional group in the presence of others is a frequent challenge. youtube.comyoutube.com this compound contains two key functional groups: a ketone and a methyl ester. Protecting group chemistry allows for the temporary masking of one group to enable reactions at the other. organic-chemistry.org

Ester Transformations:

The methyl ester of this compound can undergo several fundamental transformations:

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by acidic workup will hydrolyze the methyl ester to the corresponding carboxylic acid, 3-(3-chlorophenyl)-3-oxopropanoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group, yielding a different ester. This is useful for modifying the properties of the final molecule.

Protecting the Ketone:

To perform reactions selectively at the ester or the α-carbon without interference from the ketone, the ketone can be protected. A common strategy is the formation of an acetal (B89532) (or ketal) by reacting the compound with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. youtube.com This acetal is stable to a wide range of nucleophilic and basic reagents used in ester manipulations. youtube.com Once the desired transformations are complete, the ketone can be regenerated by hydrolysis of the acetal with aqueous acid. youtube.com This protecting group strategy adds steps to a synthesis but is often essential for achieving the desired outcome. organic-chemistry.orguchicago.edu

The integration of these protection/deprotection steps and functional group interconversions is a cornerstone of multi-step synthesis, allowing for the construction of complex target molecules from simpler precursors. scribd.comsyrris.jp

Derivatization for Enhanced Synthetic Utility and Scaffold Diversity

The structure of this compound serves as a versatile starting point for the generation of a wide array of derivatives, thereby expanding its utility and creating diverse molecular scaffolds.

α-Carbon Functionalization: The methylene group situated between the two carbonyl groups (the α-carbon) is acidic and can be readily deprotonated by a suitable base. The resulting enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: Reaction with alkyl halides can introduce alkyl chains of varying lengths and structures at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group, leading to β-triketones.

Chlorination: Further derivatization can be achieved through reactions involving the existing functional groups. For example, a patent describes the reaction of this compound with sulfuryl chloride. google.com This reaction likely introduces a chlorine atom at the active methylene position, yielding methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate. Such halogenated derivatives are themselves valuable synthetic intermediates.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent | Functional Group Targeted | Potential Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) + Base | α-carbon | Methyl 2-alkyl-3-(3-chlorophenyl)-3-oxopropanoate |

| Acylation | Acyl Halide (RCOCl) + Base | α-carbon | Methyl 2-acyl-3-(3-chlorophenyl)-3-oxopropanoate |

| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | α-carbon | Methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate google.com |

These derivatization strategies significantly broaden the synthetic potential of this compound, allowing it to be used as a key building block for a diverse range of more complex molecules.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective in elucidating complex reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.

For β-keto esters, a class to which Methyl 3-(3-chlorophenyl)-3-oxopropanoate belongs, DFT has been used to map out the entire mechanism of reactions such as reduction by sodium borohydride. youtube.com Such studies involve optimizing the geometries of all intermediates and transition states to determine the reaction pathway with the lowest energy barrier. youtube.com The proposed mechanism for the reduction of a β-keto ester, for example, involves a sequence of steps including nucleophilic addition to the ketone, then the ester, loss of the methoxy (B1213986) group, another nucleophilic addition to the resulting aldehyde, and finally hydrolysis to yield the 1,3-diol product. youtube.com DFT calculations can provide the activation energies for each of these sequential steps, confirming the most plausible mechanistic pathway.

Furthermore, DFT is applied to understand the mechanisms of other fundamental reactions of β-keto esters, such as Claisen condensations, Roskamp condensations, and palladium-catalyzed allylic alkylations. nih.govresearchgate.netlibretexts.org These theoretical models help rationalize experimental outcomes and guide the design of new synthetic methodologies.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its interactions with neighboring molecules are crucial determinants of its physical properties and biological activity. Molecular modeling encompasses a range of computational techniques used to explore these aspects.

Conformational analysis of β-keto esters, including aryl-substituted variants like this compound, is performed to identify the most stable, low-energy conformations. mdpi.com This process typically involves computational methods that systematically alter bond rotations to explore the potential energy surface of the molecule, identifying various stable conformers (local minima). mdpi.comresearchgate.net For β-keto esters, a key point of analysis is the keto-enol tautomerism; however, spectroscopic and computational studies on analogous compounds have shown that they often exist predominantly in the keto form. mdpi.comnih.gov

Understanding intermolecular interactions is also critical. DFT calculations can model the non-covalent interactions, such as hydrogen bonds (e.g., C-H···O) and van der Waals forces, that govern how molecules pack in a condensed phase. For related molecules, studies have shown that modeling dimers and trimers, rather than isolated monomers, provides a more accurate description of their vibrational spectra, highlighting the importance of these intermolecular forces.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling uses computational methods to forecast the chemical reactivity of a molecule and the selectivity of its reactions. For β-keto esters, which possess multiple reactive sites, these predictions are especially valuable. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors like electrophilicity and nucleophilicity. nih.govnih.gov By calculating these properties, researchers can predict which parts of the this compound molecule are most susceptible to attack by different types of reagents. For instance, local reactivity analysis can determine whether a nucleophile is more likely to attack the carbonyl carbon of the ketone or the carbonyl carbon of the ester. mdpi.com Studies on similar β-keto esters have shown that substituents on the aryl ring can alter this preference, directing the reaction to one site over the other. mdpi.com

These models can also predict enantioselectivity in asymmetric reactions. acs.org For example, computational analysis combined with experimental work on the transfer hydrogenation of related β-keto esters has revealed how the configuration of the substrate directs the stereochemical outcome of the reduction. acs.org Such predictive power is instrumental in designing selective synthetic routes and minimizing unwanted byproducts. rsc.org

In Silico Approaches in Drug Design and Biological Activity Prediction

In silico methods are indispensable in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of a molecule's potential as a therapeutic agent. These approaches save significant time and resources compared to traditional experimental screening. researchgate.netbiorxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a target protein. This method is crucial for understanding the structural basis of potential biological activity. mdpi.comunitn.it

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (often reported in kcal/mol). The results reveal plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, a docking study might show the chlorophenyl group of the molecule fitting into a hydrophobic pocket of the enzyme, while the carbonyl oxygens form hydrogen bonds with amino acid residues like tyrosine or lysine. jbcpm.com

Table 1: Representative Data from a Hypothetical Molecular Docking Study This table illustrates the type of data generated from a molecular docking simulation of this compound against a hypothetical protein target.

| Parameter | Value/Description |

|---|---|

| Protein Target (Hypothetical) | Kinase XYZ (PDB ID: 9XYZ) |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | LEU 83, VAL 91, ALA 105, LYS 107, GLU 121, PHE 188 |

| Hydrogen Bonds |

|

| Hydrophobic Interactions |

|

Before a compound can be considered a drug candidate, its pharmacokinetic profile must be evaluated. ADMET prediction tools use computational models to estimate these properties from a molecule's structure, flagging potential liabilities early in the discovery process. mdpi.comnih.gov

These predictions cover a wide range of properties. Absorption is often predicted by parameters like Caco-2 cell permeability and human intestinal absorption. Distribution is assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism predictions identify likely interactions with metabolic enzymes. Excretion is estimated via total clearance rates, and toxicity is assessed through predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. organic-chemistry.org These properties are often evaluated in the context of established guidelines like Lipinski's Rule of Five, which assesses drug-likeness. mdpi.com

Table 2: Predicted ADMET Properties for this compound This table presents a set of hypothetical but realistic ADMET predictions generated using common in silico models.

| Category | ADMET Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (%) | 92.5% | Well absorbed |

| Caco-2 Permeability (logPapp) | 0.95 | High permeability | |

| Skin Permeability (log Kp) | -2.6 cm/h | Low skin penetration | |

| Distribution | BBB Permeability (logBB) | -0.45 | Predicted to cross the BBB |

| Plasma Protein Binding (%) | 85% | Moderate binding | |

| Metabolism | CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | |

| CYP Substrate (e.g., 3A4) | Yes | Likely metabolized by CYP enzymes | |

| Excretion | Total Clearance (log ml/min/kg) | 0.35 | Moderate clearance rate |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity |

Understanding how a compound is metabolized is crucial for predicting its efficacy and safety. In silico models can predict the primary metabolic pathways for a molecule like this compound.

Given its structure, two primary metabolic routes are likely:

Oxidation via Cytochrome P450 (CYP) enzymes: The aromatic ring and the aliphatic backbone are potential sites for hydroxylation mediated by CYP enzymes, which are the primary drivers of Phase I metabolism in the liver.

Hydrolysis via Esterases: The methyl ester group is susceptible to hydrolysis by esterase enzymes, which would cleave it to form the corresponding carboxylic acid, 3-(3-chlorophenyl)-3-oxopropanoic acid, and methanol (B129727). This is a common metabolic pathway for ester-containing drugs.